molecular formula C7H18N3PS B14656884 P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonothioic diamide CAS No. 40725-83-5

P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonothioic diamide

Cat. No.: B14656884
CAS No.: 40725-83-5
M. Wt: 207.28 g/mol
InChI Key: MTECZBFLJQBRSK-UHFFFAOYSA-N
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Description

P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phosphonothioic diamide group, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide typically involves the reaction of azetidine derivatives with phosphonothioic diamides under controlled conditions. One common method includes the reaction of N,N,N’,N’-tetramethylphosphonothioic diamide with azetidine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylphosphonothioic diamide: Lacks the azetidine ring but shares the phosphonothioic diamide group.

    Azetidine derivatives: Contain the azetidine ring but differ in the substituents attached to the ring.

Uniqueness

P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide is unique due to the combination of the azetidine ring and the phosphonothioic diamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

40725-83-5

Molecular Formula

C7H18N3PS

Molecular Weight

207.28 g/mol

IUPAC Name

N-[azetidin-1-yl(dimethylamino)phosphinothioyl]-N-methylmethanamine

InChI

InChI=1S/C7H18N3PS/c1-8(2)11(12,9(3)4)10-6-5-7-10/h5-7H2,1-4H3

InChI Key

MTECZBFLJQBRSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(N1CCC1)N(C)C

Origin of Product

United States

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